molecular formula C14H18N2O4 B2748075 Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921842-64-0

Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

Numéro de catalogue: B2748075
Numéro CAS: 921842-64-0
Poids moléculaire: 278.308
Clé InChI: DIBUNDZVCAGSHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a heterocyclic compound featuring a benzo-fused 1,4-oxazepine core. The structure includes a 7-membered oxazepine ring with a 4-oxo group, 3,3-dimethyl substituents, and an ethyl carbamate moiety at the 7-position. Its synthesis typically involves cyclization of substituted benzodiazepine precursors or carbamate coupling reactions under controlled conditions .

Propriétés

IUPAC Name

ethyl N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-4-19-13(18)15-9-5-6-11-10(7-9)16-12(17)14(2,3)8-20-11/h5-7H,4,8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBUNDZVCAGSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of ethyl carbamate and a suitable benzo-oxazepine precursor, followed by cyclization using a strong acid or base as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Applications De Recherche Scientifique

Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate has several applications in scientific research:

Mécanisme D'action

The mechanism of action for Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues in the Benzo[b][1,4]oxazepine Family

Compounds with similar frameworks include:

  • Methyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate (CAS: 921864-63-3): Differs by a methyl carbamate group and a 5-propyl substituent. This analog exhibits altered solubility and metabolic stability due to the shorter alkyl chain on the carbamate and the hydrophobic propyl group .
  • 7-Methyl-2-(4-methylphenyl)-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one (3j) : Lacks the carbamate group but shares the 4-oxo and dimethyl substituents. Its biological activity is primarily driven by the aromatic substitution pattern .

Carbamate-Containing Derivatives

  • Ethyl Carbamate (Urethane): A simple carbamate with carcinogenic properties. Unlike the target compound, ethyl carbamate lacks the benzoxazepine core, resulting in distinct pharmacokinetics and toxicity profiles. Studies show ethyl carbamate induces DNA adducts (e.g., N-7-(2-oxoethyl)guanine) but is less potent than its vinyl analog .
  • Vinyl Carbamate: A mutagenic analog of ethyl carbamate. It exhibits 3-fold higher potency in inducing etheno-DNA adducts in liver and lung tissues, highlighting the critical role of carbamate substituents in genotoxicity .

Functional Group Modifications

  • O-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydroxylamine (4b): Replaces the carbamate with a hydroxylamine group.

Comparative Data Tables

Table 2: Spectroscopic Data Comparison

Compound $^1$H-NMR (δ, ppm) MS (m/z) Reference
Target Compound Not reported Not available
Methyl analog (CAS: 921864-63-3) Not reported Not available
O-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydroxylamine 6.81–6.79 (Ar-H), 4.21 (OCH$_2$) 182 (M+H)$^+$
7-Methyl-2-(4-methylphenyl) analog (3j) Aromatic protons at 7.2–6.8, methyl at 2.3 281 (M+H)$^+$

Key Research Findings

Toxicity Insights: Ethyl carbamate’s carcinogenicity is linked to DNA adduct formation (e.g., 1,N6-ethenodeoxyadenosine), but incorporation into a benzoxazepine scaffold may mitigate this risk by altering metabolic activation pathways .

Synthetic Accessibility : Derivatives like the methyl analog (CAS: 921864-63-3) are synthesized via similar routes but require stringent safety protocols (e.g., P210: avoid heat/open flames) due to carbamate reactivity .

Activité Biologique

Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed analysis of its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzoxazepine ring , which is known for its diverse pharmacological properties. The molecular formula is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, with a molecular weight of approximately 274.32 g/mol. Its unique configuration allows for various interactions within biological systems.

1. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial activity . Research indicates that it may interact with specific enzymes or receptors involved in microbial metabolism, potentially inhibiting their growth. Further investigation is required to quantify its efficacy against various pathogens.

2. Anti-inflammatory Effects

The compound has been hypothesized to possess anti-inflammatory properties . Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). In vitro studies are necessary to confirm these effects and elucidate the underlying mechanisms.

3. Cytotoxicity and Antitumor Activity

Recent investigations into related compounds have shown promising results regarding cytotoxic effects on cancer cell lines. For instance, derivatives of benzoxazepine have demonstrated significant activity against human colorectal (HCT116) and breast cancer (MCF-7) cell lines, with IC50 values indicating potent anti-proliferative effects . Although specific data on this compound is limited, its structural similarity to these active compounds suggests potential for similar biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Oxazepine Ring : This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
  • Carbamate Formation : The final step usually involves the reaction with ethyl chloroformate or similar reagents to introduce the carbamate group.

The synthesis can be optimized through various parameters such as temperature, solvent choice, and catalyst selection to enhance yield and purity .

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

CompoundActivityIC50 ValueReference
Compound AAnti-cancer (HCT116)34 µM
Compound BAnti-inflammatoryNot specified
Compound CAntimicrobialNot specified

These findings highlight the potential of benzoxazepine derivatives in drug development and underscore the need for further exploration of this compound's biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.